molecular formula C13H9FO2 B1295144 4-Fluoro-4'-hydroxybenzophenone CAS No. 25913-05-7

4-Fluoro-4'-hydroxybenzophenone

Cat. No. B1295144
CAS RN: 25913-05-7
M. Wt: 216.21 g/mol
InChI Key: HLRVUOFDBXRZBI-UHFFFAOYSA-N
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Description

4-Fluoro-4'-hydroxybenzophenone is a chemical compound that has been studied for its interesting photophysical and photochemical properties. It is closely related to 4-hydroxybenzophenone (4HOBP), which is known for its behavior similar to humic substances in terms of light absorption and emission transitions. The presence of the fluorine atom in 4-fluoro-4'-hydroxybenzophenone is expected to influence its electronic, vibrational, and nonlinear optical properties, making it a potential candidate for applications in nonlinear optical materials .

Synthesis Analysis

The synthesis of fluorinated benzophenones, such as 4-fluoro-4'-hydroxybenzophenone, can be approached through various methods. While the papers provided do not directly describe the synthesis of this specific compound, they do discuss related compounds and general methods that could be applicable. For instance, the synthesis of 4,4'-difluorobenzophenone has been achieved through methods like the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method . These methods could potentially be adapted for the synthesis of 4-fluoro-4'-hydroxybenzophenone by introducing the appropriate hydroxyl and fluorine substituents at the correct positions on the benzophenone backbone.

Molecular Structure Analysis

The molecular structure of 4-fluoro-4'-hydroxybenzophenone has been investigated using first principles calculations. The study provides detailed vibrational assignments based on potential energy distribution and identifies a good agreement between reported and calculated wavenumbers. The molecular electrostatic potential surface of the molecule predicts the reactive sites, which are crucial for understanding its reactivity in various chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 4-hydroxybenzophenone, has been studied in different solvents. For example, the singlet and triplet excited states of 4-hydroxybenzophenone undergo deprotonation in the presence of water, leading to fluorescence quenching and photoactivity inhibition. This behavior changes in aprotic solvents like acetonitrile, where the compound remains fluorescent and can induce triplet-sensitized transformations . These findings suggest that the fluorinated derivative might exhibit similar solvent-dependent reactivity, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-4'-hydroxybenzophenone have been explored through computational studies. The molecule exhibits a red shift in the maximum absorption wavelength when the medium changes from gaseous to solvent, indicating solvent-dependent optical properties. Additionally, the compound has a large hyperpolarizability value, which implies its potential use in nonlinear optical applications. The excited states of the molecule are much stronger acids than the ground state, which affects its fluorescence properties in different pH conditions .

Scientific Research Applications

Electronic and Vibrational Properties

4-Fluoro-4'-hydroxybenzophenone has been extensively studied for its structural, opto-electronic, vibrational, and nonlinear properties. Research by Pegu et al. (2017) using first principles calculation revealed that this compound has significant hyperpolarizability, indicating its potential usefulness in nonlinear optical applications. The study also conducted detailed vibrational assignments of the wavenumbers and found good agreement between reported and calculated wavenumbers (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).

Synthesis and Characterization in Polymer Science

4-Fluoro-4'-hydroxybenzophenone has been involved in the synthesis and characterization of various polymers. Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer and its polymers, highlighting their good solubility and excellent thermal properties, suggesting potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003). Another study by Teasley and Hsiao (1996) explored the synthesis and characterization of poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) and related polymers using 4-fluoro-4'-hydroxybenzophenone, demonstrating its utility in the creation of polymers with specific thermal and structural properties (Teasley & Hsiao, 1996).

Environmental and Biological Applications

In environmental and biological contexts, 4-fluoro-4'-hydroxybenzophenone has been utilized in various studies. For example, Genthner et al. (1989) used isomeric fluorophenols, including 4-fluoro-4'-hydroxybenzophenone, to investigate the anaerobic transformation of phenol to benzoate, providing insights into the biochemical pathways and environmental fate of similar compounds (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

4-Fluoro-4’-hydroxybenzophenone is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The 4-fluoro-4-hydroxybenzophenone molecule possesses large hyperpolarizability value which implies its usefulness in nonlinear optical applications . This suggests potential future directions in the field of optoelectronics.

properties

IUPAC Name

(4-fluorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRVUOFDBXRZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180587
Record name 4-Fluoro-4'-hydroxybenzophenone
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Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Fluoro-4'-hydroxybenzophenone
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Product Name

4-Fluoro-4'-hydroxybenzophenone

CAS RN

25913-05-7
Record name 4-Fluoro-4′-hydroxybenzophenone
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Record name 4-Fluoro-4'-hydroxybenzophenone
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Record name 4-Fluoro-4'-hydroxybenzophenone
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Record name 4-fluoro-4'-hydroxybenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
D Pegu, J Deb, C Van Alsenoy, U Sarkar - Spectroscopy Letters, 2017 - Taylor & Francis
… The 4-fluoro-4-hydroxybenzophenone molecule possesses large hyperpolarizability value … Theoretical investigations have been carried out on the 4-fluoro-4-hydroxybenzophenone …
Number of citations: 37 www.tandfonline.com
PE Hansen, AS Peregudov, DN Kravtsov… - … European Journal of …, 2011 - Springer
Tautomerism of benzaurins and hydration are studied. H and 19 F chemical shifts have been determined for a number of substituted 4-hydroxyphenyl-diphenyl carbinols containing …
Number of citations: 5 link.springer.com
J Drzic - 2014 - rave.ohiolink.edu
… Thus, the main objective of the current research was the study of the reaction of 40 with 4-fluoro-4’-hydroxybenzophenone 22 to provide monomers similar to 23a-e, 26a-d and 29 that …
Number of citations: 4 rave.ohiolink.edu
S Gazzotti, MA Ortenzi, H Farina… - … Chemistry and Physics, 2022 - Wiley Online Library
… DOX monomer functionalized with 4-fluoro-4′-hydroxybenzophenone was synthesized and employed as comonomer with L-lactide. Copolymerization reactions were performed with …
Number of citations: 1 onlinelibrary.wiley.com
MF Teasley, BS Hsiao - Macromolecules, 1996 - ACS Publications
… The 50/50 to 70/30 copolymers of PEK and isoPEK were prepared using 4-fluoro-4‘-hydroxybenzophenone. An analogous composition, poly(oxy-1,3-phenylenecarbonyl-1,4-…
Number of citations: 57 pubs.acs.org
HR Kricheldorf, T Adebahr - Die Makromolekulare Chemie …, 1993 - Wiley Online Library
… The ketone monomer 1 was easily obtained by silylation of commercially available 4-fluoro-4'-hydroxybenzophenone with chlorotrimethylsilane and triethylamine. In the case of …
Number of citations: 39 onlinelibrary.wiley.com
CP Durge, AM Menon, D Mathew… - Crystal Growth & …, 2022 - ACS Publications
A detailed experimental investigation of the supramolecular features of the structural assembly and a quantitative evaluation of the various intermolecular interaction energies were …
Number of citations: 0 pubs.acs.org
JH Ridd, TI Yousaf, JB Rose - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… 4Fluoro-4'-hydroxybenzophenone was prepared by the reaction of 4,4'-difluorobenzophenone (1 mol) with potassium hydroxide (2 mol) in aqueous dimethyl sulphoxide at 60 "C for 18 h…
Number of citations: 25 pubs.rsc.org
A Ben-Haida, HM Colquhoun, P Hodge… - Journal of Materials …, 2000 - pubs.rsc.org
… To facilitate analysis of extracts from the various samples of PEK 1, cyclic ether-ketone oligomers 4 were synthesised from 4-fluoro-4′-hydroxybenzophenone 7 and potassium …
Number of citations: 39 pubs.rsc.org
ST Hennelly - 2015 - corescholar.libraries.wright.edu
… Thus, the synthesis of 4fluoro-4’-(2-(4-benzyloxyphenoxy)ethoxy)benzophenone was accomplished by the reaction of 4-fluoro-4’-hydroxybenzophenone and 1-(benzyloxy)-4-(2…
Number of citations: 4 corescholar.libraries.wright.edu

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